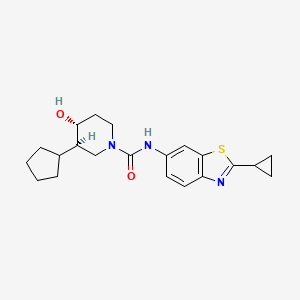![molecular formula C13H18BrN3O3 B6800936 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea](/img/structure/B6800936.png)
1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Oxidation: Formation of the oxo group on the pyridine ring.
Urea Formation: Reaction of the pyridine derivative with an appropriate isocyanate to form the urea linkage.
Cyclization: Formation of the oxolane ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: Further oxidation of the pyridine ring or the ethyloxolane moiety.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Hydrolysis: Breakdown of the urea linkage under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Acids/Bases: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, derivatives of urea are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
- 1-(5-fluoro-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
- 1-(5-iodo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
Uniqueness
The uniqueness of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea lies in its specific substitution pattern and the presence of both a bromine atom and an oxolane ring
Properties
IUPAC Name |
1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-3-11-10(4-5-20-11)16-13(19)15-8-6-9(14)12(18)17(2)7-8/h6-7,10-11H,3-5H2,1-2H3,(H2,15,16,19)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWPQIDRWVSAFZ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)NC2=CN(C(=O)C(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)NC2=CN(C(=O)C(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide](/img/structure/B6800858.png)
![N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800862.png)
![3-[[4-[(3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B6800864.png)
![1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]urea](/img/structure/B6800869.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800878.png)
![3-oxo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800885.png)
![N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B6800909.png)
![5-Methyl-3-[2-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B6800916.png)
![1-cyclopropyl-N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-5-methylpyrrolidin-3-amine](/img/structure/B6800920.png)
![N-(6-phenylpyridazin-3-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800928.png)
![N-[(1,1-dioxothiolan-2-yl)methyl]spiro[3.3]heptan-2-amine](/img/structure/B6800933.png)
![N-(5-methyl-1-phenylpyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6800941.png)
![10-[[5-(Methoxymethyl)-1,2-oxazol-3-yl]methyl]-4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B6800956.png)
